4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide
Description
This compound is a structurally complex small molecule featuring a central picolinamide scaffold substituted with multiple aromatic and ureido groups. Its molecular formula is C₃₄H₂₂Cl₂F₆N₈O₆, derived from the integration of two 4-chloro-3-(trifluoromethyl)phenyl ureido moieties, a fluorophenoxy group, and a methylpicolinamide group. The compound’s design reflects intentional modifications to enhance binding affinity to kinase targets, such as RAF and VEGFR, which are critical in oncology therapeutics .
Key structural attributes include:
- Dual ureido linkages: Two 4-chloro-3-(trifluoromethyl)phenyl ureido groups, which are known to improve target specificity and potency in kinase inhibitors like Sorafenib and Regorafenib .
- N-methylpicolinamide core: A common motif in tyrosine kinase inhibitors (TKIs), contributing to hydrogen bonding with kinase active sites .
Propriétés
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]phenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H23Cl2F7N6O5/c1-45-31(51)29-15-21(10-11-46-29)54-20-5-9-28(50-33(53)48-18-3-7-25(37)23(13-18)35(42,43)44)30(16-20)55-19-4-8-27(26(38)14-19)49-32(52)47-17-2-6-24(36)22(12-17)34(39,40)41/h2-16H,1H3,(H,45,51)(H2,47,49,52)(H2,48,50,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLYAHWXHYKLQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)OC4=CC(=C(C=C4)NC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H23Cl2F7N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098799-13-2 | |
| Record name | 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098799132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-(3-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)UREIDO)-3-(4-(3-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)UREIDO)-3-FLUOROPHENOXY)PHENOXY)-N-METHYLPICOLINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY0A8K2GHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Activité Biologique
The compound 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide , often referred to as compound A , is a complex molecule with significant potential in medicinal chemistry, particularly in the treatment of various cancers. Its structure includes multiple functional groups that contribute to its biological activity, making it a subject of interest in pharmacological studies.
- Molecular Formula : C35H23Cl2F7N6O5
- Molecular Weight : 811.49 g/mol
- CAS Number : 284461-74-1
Compound A exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. The presence of the trifluoromethyl and chlorophenyl groups enhances its potency by increasing hydrophobic interactions and modifying binding affinities to target proteins, particularly those related to the RAF kinase pathway.
Anticancer Activity
Recent studies have demonstrated that compound A shows promising anticancer activity, particularly against renal cell carcinoma and hepatocellular carcinoma. The compound's mechanism involves:
- Inhibition of B-RAF Kinase : It has been shown to inhibit B-RAF V600E mutations, which are prevalent in melanoma and other cancers. The IC50 values for this inhibition are reported in the low nanomolar range, indicating high potency .
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., NCI-H322M for non-small cell lung cancer, HCT-15 for colon cancer) revealed significant antiproliferative effects. For instance, growth inhibition percentages were noted to be as high as -100% in some cases, indicating complete lethality at certain concentrations .
Case Studies
- Study on Melanoma Cells : Compound A was tested against melanoma cell lines, showing an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin and 5-fluorouracil. The results indicated a strong correlation between structural modifications (e.g., halogen substitutions) and enhanced biological activity .
- Combination Therapy : When used in combination with other inhibitors targeting different pathways (like EGFR), compound A demonstrated synergistic effects that enhanced overall therapeutic efficacy against resistant cancer types .
Safety Profile
The safety profile of compound A has been evaluated through various preclinical studies. Notably:
Applications De Recherche Scientifique
Pharmaceutical Development
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known drugs that exhibit anti-cancer properties. The presence of the trifluoromethyl group enhances lipophilicity, which can improve bioavailability and cellular uptake.
- Case Study : Research has shown that derivatives of similar compounds can inhibit specific cancer cell lines. For instance, studies on related compounds have indicated their effectiveness in targeting pathways involved in tumor growth and metastasis .
Agrochemical Applications
The compound's chemical structure suggests potential use as a pesticide or herbicide. The incorporation of chlorinated and fluorinated groups is known to enhance the activity of agrochemicals by increasing their stability and efficacy against pests.
- Case Study : A related compound was patented for its effectiveness in controlling insect pests, demonstrating the viability of using such structures in agricultural formulations .
Biochemical Research
The compound can serve as a tool in biochemical assays due to its ability to interact with various biological targets. Its design allows it to function as an inhibitor or modulator of specific enzymes or receptors.
- Research Insight : Studies on similar ureido derivatives have shown that they can act as inhibitors for enzymes involved in metabolic pathways, potentially leading to advancements in treating metabolic disorders .
Comparaison Avec Des Composés Similaires
Sorafenib (4-(3-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide)
Regorafenib (4-(3-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide)
Deuterated Analogue (CM4307)
Mercaptoethyl Derivative (10b)
- Molecular Formula : C₂₃H₂₁ClF₃N₄O₃S
- Key Features: Mercaptoethyl chain introduced for conjugation with drug delivery systems (e.g., PEG-DGL nanoparticles) .
- Application : Enhances solubility and tumor-targeted delivery .
Structural and Functional Comparison
| Compound | Molecular Weight (g/mol) | Substituents | Kinase Targets | Clinical Use |
|---|---|---|---|---|
| Target Compound | ~800 (estimated) | Dual ureido, fluorophenoxy | RAF/VEGFR (hypothesized) | Preclinical research |
| Sorafenib | 464.14 | Single ureido, phenoxy | RAF, VEGFR, PDGFR | Hepatocellular, renal cancer |
| Regorafenib | 482.82 | Single ureido, 3-fluorophenoxy | RAF, VEGFR, TIE2, FGFR | Colorectal cancer |
| CM4307 (Deuterated) | 467.16 | N-methyl-d₃ | RAF/VEGFR | Investigational |
| Mercaptoethyl Derivative | 534.95 | Mercaptoethyl chain | RAF/VEGFR | Drug delivery systems |
Key Observations :
- The fluorophenoxy group aligns with Regorafenib’s design, suggesting enhanced stability over Sorafenib .
- Deuterated analogues like CM4307 demonstrate how minor structural changes (isotope substitution) can significantly alter pharmacokinetics without modifying target affinity .
Physicochemical Data
Notes:
- Higher molecular weight and lipophilicity in the target compound may necessitate formulation aids (e.g., salts, co-solvents) for in vivo administration .
Méthodes De Préparation
Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate Intermediate
- Starting from 4-chloro-3-(trifluoromethyl)aniline, the isocyanate is prepared by reaction with phosgene or phosgene substitutes under controlled conditions.
- This intermediate is critical for forming the urea linkages.
Formation of Urea Derivatives
- The isocyanate intermediate reacts with an appropriate amine-containing aromatic compound, such as 4-(2-(N-methylaminoformyl)-4-pyridyloxy)phenyl derivatives.
- The reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide at ambient to slightly elevated temperatures.
- Catalysts or bases may be used to optimize yield and selectivity.
Construction of Phenoxy Linkages
- The phenoxy bonds are formed through nucleophilic aromatic substitution reactions.
- For example, a 3-fluorophenol derivative can be reacted with a chlorinated aromatic ring under basic conditions (e.g., potassium tert-butoxide) to form the ether linkage.
- Solvents such as N-methylpyrrolidone or dimethylformamide are preferred for their ability to dissolve both reactants and withstand elevated temperatures.
- Reaction temperatures typically range from 80°C to reflux conditions depending on substrate reactivity.
Amidation to Form N-Methylpicolinamide
- The final step involves coupling the intermediate phenoxy-urea compound with N-methylpicolinic acid or its activated derivative (e.g., acid chloride).
- Activation of the carboxylic acid group can be done using reagents like acetyl chloride or methanesulfonyl chloride.
- Amidation is conducted in anhydrous conditions using solvents such as dichloromethane or acetonitrile.
- Bases like triethylamine or pyridine neutralize the generated acid and facilitate the reaction.
- The reaction is monitored by HPLC or TLC to ensure completion.
Purification and Characterization
- The crude product is purified by crystallization from solvents like ethanol or ethyl acetate.
- Further purification may involve recrystallization or preparative chromatography.
- Characterization is performed using techniques such as:
- High-performance liquid chromatography (HPLC) for purity,
- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C),
- Mass spectrometry (MS),
- Elemental analysis.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Solvents | Notes |
|---|---|---|---|---|
| 1 | Isocyanate formation | 4-chloro-3-(trifluoromethyl)aniline + phosgene | Tetrahydrofuran (THF) | Controlled temperature, dry |
| 2 | Urea formation | Isocyanate + amine-containing aromatic compound | DMF, THF | Stirring, ambient to 60°C |
| 3 | Nucleophilic aromatic substitution (ether formation) | 3-fluorophenol derivative + chlorinated aromatic ring + base | NMP, DMF | 80°C to reflux, inert atmosphere |
| 4 | Amidation | Intermediate + N-methylpicolinic acid chloride + base | Dichloromethane, acetonitrile | Anhydrous, room temperature |
| 5 | Purification | Crystallization, chromatography | Ethanol, ethyl acetate | Confirm purity by HPLC, NMR |
Detailed Research Findings and Notes
- The patent BR112012023525A2 describes methods for preparing related urea derivatives and intermediates involving 4-chloro-3-(trifluoromethyl)phenyl groups, focusing on isotopically labeled methyl groups and pyridyloxy intermediates, indicating the importance of precise substitution patterns for biological activity.
- The patent US9458107B2 outlines a process for preparing structurally related compounds with fluorophenoxy and pyridine carboxamide moieties, emphasizing the importance of controlled amidation and ether bond formation for high purity and yield.
- Reaction conditions such as temperature, solvent choice, and base selection are critical to avoid side reactions like hydrolysis or over-alkylation.
- Use of anhydrous and inert atmosphere conditions (e.g., nitrogen or argon) is recommended during sensitive steps like isocyanate formation and amidation.
- Analytical methods including HPLC and NMR are essential for confirming the structure and purity at each stage.
Q & A
Q. How can the synthetic yield of the compound be optimized while ensuring high purity?
Methodological Answer:
- Reagent Stoichiometry and Solvent Selection: Adjust the molar ratios of phenyl carbamate derivatives (e.g., 3-(4-chloro-3-(trifluoromethyl)phenyl)ureido precursors) and amine-containing intermediates (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide) to minimize side reactions. Use polar aprotic solvents like acetonitrile under reflux (65°C), as demonstrated in Sorafenib/Regorafenib synthesis .
- Catalyst Screening: Test alternatives to DABCO (1,4-diazabicyclo[2.2.2]octane), such as DMAP or triethylamine, to improve reaction efficiency.
- Post-Synthetic Purification: Employ sequential washes with hexane or ethyl acetate/n-hexane mixtures to remove unreacted reagents .
Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR in DMSO-d6 to verify ureido, trifluoromethyl, and phenoxy group connectivity. Compare chemical shifts with structurally similar compounds (e.g., Regorafenib monohydrate at δ 10.2 ppm for urea NH) .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight (CHClFNO, MW 464.83) to ±0.001 Da accuracy.
- X-Ray Crystallography: Resolve crystal structures to validate stereochemistry and hydrogen-bonding patterns, critical for understanding polymorphism .
Q. How can researchers determine the compound’s solubility in non-aqueous solvents for formulation studies?
Methodological Answer:
- Supercritical CO Solubility Assays: Use high-pressure equilibrium cells to measure solubility under varying temperatures (40–60°C) and pressures (100–300 bar), as applied to Regorafenib monohydrate .
- Hansen Solubility Parameters (HSP): Calculate HSP values to predict compatibility with excipients like PEG or polysorbates.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate kinase inhibition mechanisms?
Methodological Answer:
- Scaffold Modifications: Synthesize analogs with variations in the urea linker (e.g., replacing fluorine with methyl groups) or pyridine ring (e.g., introducing sulfonamide substituents). Assess inhibitory activity against VEGFR2, PDGFR-β, and FGFR1 kinases using enzymatic assays .
- Molecular Docking: Perform in silico docking (e.g., AutoDock Vina) to map binding interactions with kinase ATP pockets. Cross-validate with crystallographic data from related compounds like Sorafenib .
Q. How should researchers resolve contradictions in NMR data arising from hydrogen-bonding dynamics?
Methodological Answer:
- Variable-Temperature NMR (VT-NMR): Analyze urea NH proton shifts across a temperature gradient (25–80°C) to distinguish static vs. dynamic hydrogen-bonding networks .
- Solvent Screening: Compare spectra in DMSO-d6 vs. CDCl to identify solvent-induced conformational changes.
- Graph Set Analysis: Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., R(8) motifs) and correlate with crystallographic data .
Q. What computational strategies can predict optimal reaction pathways for derivative synthesis?
Methodological Answer:
- Quantum Chemical Calculations: Use Gaussian or ORCA to model transition states and calculate activation energies for urea formation steps.
- Machine Learning (ML): Train ML models on reaction databases (e.g., Reaxys) to recommend solvent/catalyst combinations. ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error .
Q. How can polymorphism challenges be addressed during crystallization?
Methodological Answer:
- Crystallization Screening: Test solvents (e.g., ethanol, acetonitrile) under controlled cooling rates (0.1–1°C/min) to isolate metastable vs. stable forms.
- Thermal Analysis: Use differential scanning calorimetry (DSC) to identify monohydrate (mp 204–205°C) vs. amorphous form transitions .
- Additive Screening: Introduce polymers (e.g., PVP) to inhibit nucleation of undesired polymorphs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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